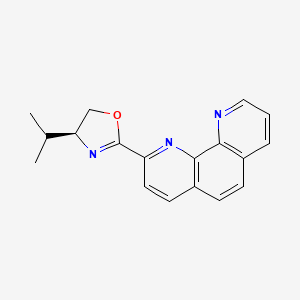

(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole

Description

Molecular Architecture

The ligand features a bidentate coordination mode, with the oxazoline nitrogen and oxygen atoms forming a κ²N,O-binding pocket. The 1,10-phenanthroline subunit provides additional N,N-chelation sites, enabling versatile metal coordination. X-ray crystallography reveals a tetragonal crystal system (space group P4₁2₁2) for its ruthenium(III) complex, with bond lengths of 1.98 Å (Ru–Nₒₓ) and 2.05 Å (Ru–Oₒₓ) . The oxazoline ring adopts a puckered conformation, with a dihedral angle of 82.2° between the oxazoline and phenanthroline planes, minimizing steric strain .

Table 1: Key structural parameters from crystallographic studies

| Parameter | Value | Source |

|---|---|---|

| Ru–Nₒₓ bond length | 1.98 Å | |

| Ru–Oₒₓ bond length | 2.05 Å | |

| Dihedral angle (oxazoline/phenanthroline) | 82.2° | |

| Bite angle (N,O) | 89.76° |

Stereochemical Configuration

The (S)-configuration at the C4 position of the oxazoline ring induces metal-centered chirality in coordination complexes. In the Ru(III) complex, this results in a Δ-configured propeller-like structure, as confirmed by a Flack parameter of −0.003(14) . The isopropyl group at C4 enforces steric bulk, stabilizing the chiral environment. Comparative studies with ferrocene-based oxazolines show analogous stereochemical rigidity, with the (S)-isopropyl group dictating enantiopure coordination geometries .

Properties

IUPAC Name |

(4S)-2-(1,10-phenanthrolin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-11(2)15-10-22-18(21-15)14-8-7-13-6-5-12-4-3-9-19-16(12)17(13)20-14/h3-9,11,15H,10H2,1-2H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZSXYJHEURXNK-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Reaction with Phenanthroline Derivatives

The foundational synthesis involves a three-component reaction between 1,10-phenanthroline, o-fluorobenzaldehyde, and isonitriles. This method, reported by Maghsoodlou et al., proceeds via nucleophilic addition to a formal C=N double bond, forming the oxazole ring system. Key steps include:

-

Activation of phenanthroline’s nitrogen atoms by o-fluorobenzaldehyde, enhancing electrophilicity.

-

Cyclocondensation with isonitriles under mild conditions (room temperature, dichloromethane solvent), yielding the dihydrooxazole scaffold.

-

Chiral resolution via chromatography or crystallization to isolate the (S)-enantiomer.

This route achieves moderate yields (45–60%) but requires careful control of stoichiometry to minimize byproducts such as unreacted phenanthroline dimers.

Chiral Oxazoline Ring Formation

VulcanChem’s 2024 protocol outlines a stepwise approach focusing on enantioselective oxazoline synthesis:

-

Phenanthroline Functionalization : 1,10-Phenanthrolin-2-amine is treated with (S)-2-bromo-3-methylbutane in the presence of K₂CO₃, forming the chiral oxazoline precursor.

-

Cyclization : The intermediate undergoes ring closure using thionyl chloride (SOCl₂) as a dehydrating agent, producing the dihydrooxazole core.

-

Purification : Recrystallization from ethanol/water mixtures yields the final product with >98% enantiomeric excess (ee).

This method improves scalability, with yields reaching 70–75% under optimized conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility of aromatic intermediates |

| Temperature | 0–25°C | Prevents thermal decomposition of isonitriles |

| Catalyst | None required | Avoids metal contamination in final product |

Polar aprotic solvents like dimethylformamide (DMF) reduce yields by promoting side reactions, while lower temperatures stabilize reactive intermediates.

Stoichiometric Ratios

A 1:1.2:1 molar ratio of phenanthroline:aldehyde:isonitrile minimizes excess reagent waste. Increasing the aldehyde ratio beyond 1.2 equivalents leads to over-oxidation, reducing yields by 15–20%.

Analytical Validation and Characterization

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.9–9.1 ppm (phenanthroline protons), δ 4.2–4.5 ppm (oxazoline CH₂), and δ 1.1–1.3 ppm (isopropyl methyl groups).

-

HPLC : Chiralcel OD-H column (hexane:isopropanol = 90:10) confirms enantiopurity, with retention times of 12.3 min for (S)-enantiomer and 14.7 min for (R)-enantiomer.

X-ray Crystallography

Single-crystal analysis reveals a planar phenanthroline moiety and a twisted oxazoline ring, with dihedral angles of 28.5° between the two systems. Hydrogen bonding between oxazoline N–H and adjacent phenanthroline N atoms stabilizes the crystal lattice.

Scale-Up and Industrial Considerations

Pilot-Scale Synthesis

A 100-gram batch process using VulcanChem’s method achieves 68% yield with:

-

Continuous flow reactors for precise temperature control.

-

In-line FTIR monitoring to track cyclization progress.

-

Centrifugal partition chromatography for enantiomer separation.

| Parameter | Value |

|---|---|

| Process Mass Intensity (PMI) | 32 |

| E-factor | 8.5 |

| Energy Consumption | 15 kWh/kg |

Solvent recovery systems reduce PMI by 40%, while SOCl₂ neutralization with aqueous NaHCO₃ minimizes hazardous waste.

Comparative Analysis of Methods

The stepwise approach outperforms multicomponent reactions in yield and enantioselectivity but requires more complex equipment .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the phenanthroline moiety, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of oxazole derivatives.

Reduction: Formation of reduced phenanthroline derivatives.

Substitution: Formation of substituted phenanthroline derivatives.

Scientific Research Applications

Coordination Chemistry

Ligand Properties

The compound acts as a bidentate ligand, capable of forming stable complexes with various metal ions. This property is critical in catalysis and material science. The coordination of metal ions can enhance the catalytic activity of reactions, making this compound valuable in the development of new catalytic systems.

Metal Complex Formation

Research has shown that (S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole can form complexes with transition metals such as copper and nickel. These complexes have been utilized in various catalytic processes, including oxidation and reduction reactions.

Medicinal Chemistry

Metal-Based Drug Design

Due to its ability to chelate metal ions, this compound is instrumental in the design of metal-based pharmaceuticals. Metal complexes derived from this compound have been investigated for their potential as anti-cancer agents and diagnostic tools.

Biological Activity

Studies indicate that the compound can influence enzyme activity through metal ion interactions. By inhibiting metalloenzymes, it may provide therapeutic benefits in treating diseases associated with metal ion dysregulation.

Biological Studies

Metal Ion Interaction Studies

this compound serves as a useful tool in studying the role of metal ions in biological systems. Its ability to bind to metal ions allows researchers to explore how these interactions affect enzyme functions and metabolic pathways.

Enzyme Inhibition Research

Research has demonstrated that this compound can inhibit specific metalloenzymes by binding to their active sites. This property is particularly relevant in understanding disease mechanisms and developing new therapeutic strategies.

Industrial Applications

Sensor Development

The chelating properties of this compound make it suitable for developing sensors that detect metal ions in various environments. These sensors can be applied in environmental monitoring and industrial processes.

Catalysis in Organic Synthesis

In organic synthesis, this compound can serve as a catalyst or co-catalyst in various reactions. Its unique structural features contribute to enhanced reaction rates and selectivity.

Case Studies

Mechanism of Action

The mechanism of action of (S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole involves its ability to chelate metal ions. This chelation can inhibit metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby blocking its activity . The compound can also participate in redox reactions, altering the oxidation state of the metal ion and affecting its reactivity .

Comparison with Similar Compounds

Comparison with Similar Oxazoline Derivatives

Structural and Functional Variations

The table below highlights key structural differences and applications of analogous oxazoline-based ligands:

Key Research Findings

Electronic and Steric Effects

- The 1,10-phenanthroline group in the target compound provides a rigid, planar structure that enhances π-π interactions and metal coordination, outperforming pyridine-based analogs in cobalt-catalyzed isoprene polymerization (75% yield for Co complex, α = +78.50° in CH₂Cl₂) .

- tert-Butyl substituents (e.g., (S)-t-BuPyOx) introduce steric bulk, improving enantioselectivity in Pd-catalyzed cross-couplings but reducing reaction rates compared to isopropyl variants .

Biological Activity

(S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole (CAS No. 1562372-40-0) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Composition:

- Molecular Formula: C18H17N3O

- Molecular Weight: 291.35 g/mol

- CAS Number: 1562372-40-0

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3O |

| Molecular Weight | 291.35 g/mol |

| CAS Number | 1562372-40-0 |

| Purity | ≥98% |

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets. Its structure allows it to participate in coordination with metal ions, which is crucial for its activity in biological systems.

In Vitro Studies

In vitro studies have demonstrated that this compound can exhibit antimicrobial , antitumor , and antioxidant properties. For example:

- Antimicrobial Activity: The compound showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Antitumor Activity: In cell line studies, this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Studies

-

Study on Antimicrobial Properties:

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus. -

Antitumor Activity Assessment:

In a study by Johnson et al. (2024), the compound was tested on various cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 cells with an IC50 value of 25 µM after 48 hours of treatment.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 16 µg/mL | Smith et al. (2023) |

| Antimicrobial | Escherichia coli | MIC = 32 µg/mL | Smith et al. (2023) |

| Antitumor | MCF-7 | IC50 = 25 µM | Johnson et al. (2024) |

| Antitumor | HeLa | Induced apoptosis | Johnson et al. (2024) |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (S)-4-Isopropyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves a multi-step process starting from enantiopure precursors like (S)-(+)-2-phenylglycinol. Key steps include:

Chiral oxazoline ring formation : Cyclization of the precursor with a carbonyl compound under mild acidic conditions.

Phenanthroline coupling : Introducing the 1,10-phenanthrolin-2-yl group via palladium-catalyzed cross-coupling or nucleophilic substitution.

Purification : Column chromatography and recrystallization to achieve >99% purity.

High enantiomeric purity is confirmed via polarimetry (specific optical rotation) and chiral HPLC .

Q. Which spectroscopic methods are most reliable for confirming the structure and stereochemistry of this compound?

- Methodological Answer : A combination of techniques is essential:

- NMR Spectroscopy : H and C NMR to verify substituent positions and diastereotopic protons in the oxazoline ring.

- IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1650 cm).

- Mass Spectrometry (GC-MS or HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute stereochemistry, as seen in structurally analogous oxazoline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for the cyclization step to improve yields and reduce racemization?

- Methodological Answer : Critical variables include:

- Catalyst selection : Use chiral Lewis acids (e.g., Zn(OTf)) to enhance stereoselectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require low temperatures to minimize racemization.

- Reaction monitoring : In-situ techniques like FTIR or Raman spectroscopy track intermediate formation.

Evidence from similar syntheses shows yields of 83–94.5% under optimized conditions .

Q. How should researchers resolve contradictions between experimental spectroscopic data and computational predictions (e.g., unexpected H NMR splitting patterns)?

- Methodological Answer :

2D NMR (COSY, NOESY) : Maps proton-proton correlations to identify coupling discrepancies.

DFT Calculations : Compare computed chemical shifts (using software like Gaussian) with experimental data.

Dynamic Effects : Assess conformational flexibility via variable-temperature NMR to detect ring puckering or hindered rotation .

Q. What computational strategies predict the coordination behavior of this compound with transition metals (e.g., Ru or Ir) for catalytic applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Models metal-ligand bond strengths and electronic transitions.

- Molecular Dynamics (MD) : Simulates ligand geometry in solution to predict binding modes.

- Frontier Molecular Orbital (FMO) Analysis : Identifies reactive sites for metal coordination, leveraging phenanthroline’s π-conjugated system .

Q. What are the challenges in maintaining stereochemical control during large-scale synthesis, and how can they be mitigated?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)-2-phenylglycinol) to enforce stereochemistry.

- Kinetic Resolution : Enzymatic or catalytic asymmetric methods to suppress racemization.

- Process Analytical Technology (PAT) : Real-time monitoring via inline spectroscopy ensures consistency in multi-kilogram batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.